Product packaging for Sodium telluride(Cat. No.:CAS No. 12034-41-2)

Sodium telluride

Cat. No.: B084543
CAS No.: 12034-41-2
M. Wt: 173.6 g/mol
InChI Key: MQRWPMGRGIILKQ-UHFFFAOYSA-N
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Description

Sodium telluride is a useful research compound. Its molecular formula is Na2Te and its molecular weight is 173.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Na2Te B084543 Sodium telluride CAS No. 12034-41-2

Properties

IUPAC Name

sodiotellanylsodium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2Na.Te
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQRWPMGRGIILKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Na][Te][Na]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Na2Te
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80894843
Record name Disodium telluride
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Molecular Weight

173.6 g/mol
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CAS No.

12034-41-2
Record name Sodium telluride
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Record name Sodium telluride (Na2Te)
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Record name Sodium telluride (Na2Te)
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Record name Disodium telluride
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Record name Disodium telluride
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Historical Context and Foundational Synthetic Methodologies for Alkali Metal Tellurides

The chemistry of tellurium compounds is rooted in the late 18th and early 19th centuries, following the identification of tellurium as a new element. Foundational studies by Berzelius in the 1820s established the basic understanding of tellurium and its compounds. Early investigations into sodium-tellurium complexes in liquid ammonia (B1221849) solutions provided the first quantitative insights into their molecular nature and thermodynamic properties.

The foundational methods for synthesizing alkali metal tellurides, including sodium telluride, have traditionally involved the direct reduction of elemental tellurium under inert conditions. thieme-connect.de These early protocols established the groundwork for modern preparative techniques and highlighted the air-sensitive nature of these compounds, which necessitates handling in an inert atmosphere. wikipedia.org The telluride anion (Te²⁻) is typically not isolated but generated in situ for subsequent reactions. thieme-connect.de

A common and historically significant method involves the reaction of elemental sodium with tellurium in a liquid ammonia solvent. wikipedia.orgwikipedia.org Other approaches utilize different reducing agents and solvent systems, tailored to the specific requirements of the subsequent reaction, such as the solubility of the alkylating agent. thieme-connect.de

Interactive Table: Foundational Synthetic Methodologies for Alkali Metal Tellurides

Reducing AgentSolvent SystemNotesReference(s)
Elemental SodiumLiquid AmmoniaA classic and widely used method. The ammonia can be evaporated to leave solid this compound. thieme-connect.de
Sodium HydrideDimethylformamide (DMF)The mixture is heated to facilitate the reaction. thieme-connect.de
Sodium Borohydride (B1222165)Ethanol or WaterA milder method for generating the telluride anion. thieme-connect.demdpi.com
Elemental SodiumTetrahydrofuran (THF)Requires the presence of naphthalene (B1677914) as a catalyst. niscpr.res.in
Hydrazine (B178648) Hydrate (B1144303)Dimethylformamide (DMF)Used with sodium hydroxide (B78521). thieme-connect.de

Contemporary Significance of Sodium Telluride in Inorganic Chemistry and Materials Science

Direct Reduction Pathways for this compound Generation

The synthesis of this compound involves the reduction of elemental tellurium using various reducing agents in suitable solvents. The choice of methodology often depends on the desired purity, reaction conditions, and the scale of the synthesis.

Reduction of Elemental Tellurium with Alkali Metals (e.g., Sodium in Liquid Ammonia (B1221849), Dimethylformamide, Tetrahydrofuran)

The direct reaction of elemental tellurium with sodium metal is a well-established method for preparing this compound. benchchem.comtaylorandfrancis.com This reaction is typically carried out in a solvent that can facilitate the interaction between the solid tellurium and the alkali metal.

Liquid Ammonia: Anhydrous liquid ammonia is a common solvent for this reaction. benchchem.comtaylorandfrancis.comthieme-connect.dezenodo.org Sodium metal dissolves in liquid ammonia to form a deep blue solution containing solvated electrons, which are powerful reducing agents. benchchem.com Powdered tellurium is then added to this solution, leading to the formation of this compound, which precipitates as a white solid. thieme-connect.dezenodo.org The reaction is generally performed at low temperatures, such as that of a dry ice/acetone bath, and requires an inert atmosphere to prevent oxidation. thieme-connect.de The initial product is the normal telluride, Na₂Te. zenodo.org

Dimethylformamide (DMF): Sodium metal can also reduce tellurium in dry DMF at elevated temperatures (e.g., 110°C). thieme-connect.de This method can be faster than the liquid ammonia route for smaller scale reactions. thieme-connect.de

Tetrahydrofuran (THF): In the presence of a catalyst like naphthalene (B1677914), sodium metal can reduce elemental tellurium in THF. iaea.orgniscpr.res.in The reaction is typically carried out under reflux conditions. niscpr.res.in This method produces an off-white suspension of this compound. niscpr.res.in

Sodium Hydride Reduction of Tellurium in Organic Media

Sodium hydride (NaH) serves as an effective reducing agent for elemental tellurium, particularly in aprotic organic solvents like N,N-dimethylformamide (DMF). oup.com The reaction is conducted under an inert atmosphere, such as nitrogen, at elevated temperatures (e.g., 140°C). thieme-connect.deoup.com

Sodium Borohydride-Mediated Reduction of Tellurium in Aqueous and Organic Systems

Sodium borohydride (NaBH₄) is a versatile and milder reducing agent for the synthesis of this compound, offering an alternative to harsher reagents like metallic sodium or sodium hydride. benchchem.commdpi.com This method can be performed in both aqueous and organic media. thieme-connect.demdpi.com

Organic Systems (e.g., DMF): In N,N-dimethylformamide (DMF), NaBH₄ reduces elemental tellurium to form this compound. mdpi.comnih.gov The reaction is typically heated (e.g., 80°C) for a period to ensure complete reduction, resulting in a deep purple or dark purple solution, indicating the formation of the telluride dianion (Te²⁻). mdpi.comnih.gov The stoichiometry between NaBH₄ and tellurium is a critical factor; a molar ratio of approximately 2.5:1 (NaBH₄:Te) is often used to selectively form Na₂Te. mdpi.com If less NaBH₄ is used, sodium ditelluride (Na₂Te₂) can be formed as a byproduct. mdpi.comnih.gov

Aqueous Systems: Sodium borohydride can also effectively reduce tellurium in water. researchgate.netresearchgate.net This method is convenient for generating this compound in situ for subsequent reactions. researchgate.net The reaction between tellurium powder and NaBH₄ in deionized water at room temperature can produce a solution containing sodium hydrogen telluride (NaHTe). researchgate.net

Alternative Reducing Agents (e.g., Hydrazine (B178648) Hydrate (B1144303), Sodium Formaldehyde (B43269) Sulfoxylate)

Besides alkali metals, sodium hydride, and sodium borohydride, other reducing agents have been employed for the synthesis of this compound.

Hydrazine Hydrate: In a strongly basic medium, such as sodium hydroxide (B78521) in DMF, hydrazine hydrate (N₂H₄·H₂O) can reduce elemental tellurium to this compound. tandfonline.comtandfonline.com The reaction is typically carried out by heating the mixture (e.g., 50-60°C) under a nitrogen atmosphere, resulting in a reddish or wine-colored solution of this compound. thieme-connect.detandfonline.com This method is noted for being an inexpensive and straightforward procedure. tandfonline.com

Sodium Formaldehyde Sulfoxylate (B1233899) (Rongalite): Sodium formaldehyde sulfoxylate is another reducing agent used for the preparation of this compound. thieme-connect.de The reduction is performed in an aqueous solution of sodium hydroxide. thieme-connect.de The resulting basic aqueous solution of this compound can then be used for further chemical transformations. thieme-connect.de

Utilization of this compound in Chemical Replacement Reactions for Advanced Material Synthesis

This compound, being a source of the telluride dianion (Te²⁻), is a valuable reagent in the synthesis of various metal telluride materials, particularly semiconductor nanoparticles. The synthesis often involves a chemical replacement reaction where the telluride ion displaces an anion from a metal salt.

Synthesis of II-VI Semiconductor Nanoparticles (e.g., Zinc Telluride, Cadmium Telluride)

This compound is a key precursor for the synthesis of II-VI semiconductor nanoparticles like zinc telluride (ZnTe) and cadmium telluride (CdTe). chalcogen.roniscpr.res.inafricaresearchconnects.com

Zinc Telluride (ZnTe): ZnTe nanoparticles can be prepared via a chemical replacement reaction between a zinc salt, such as zinc acetate (B1210297) or zinc chloride, and a freshly prepared solution of this compound. chalcogen.rofrontiersin.org The reaction is often carried out in a solvent mixture, such as methanol (B129727) and water. chalcogen.ro For instance, adding a solution of this compound to a solution of zinc acetate with constant stirring leads to the instantaneous formation of a cream-colored precipitate of ZnTe nanoparticles. chalcogen.ro The size of the resulting nanoparticles can be influenced by the reaction conditions. chalcogen.ro Another approach involves preparing sodium hydrogen telluride (NaHTe) by reducing tellurium powder with sodium borohydride in deionized water, which is then reacted with a zinc source. researchgate.netfrontiersin.org

Cadmium Telluride (CdTe): The synthesis of CdTe nanoparticles also relies on the reaction of a cadmium salt (e.g., cadmium chloride, cadmium perchlorate) with a this compound solution. africaresearchconnects.comijmaterials.comtaylorfrancis.com The reaction is typically performed in an aqueous solution, often in the presence of a stabilizer to control nanoparticle growth and prevent aggregation. taylorfrancis.com For example, an aqueous suspension of a cadmium salt is reacted with a freshly prepared this compound solution to form CdTe nanoparticles. africaresearchconnects.com The properties of the synthesized CdTe nanoparticles, such as their size and shape, can be tuned by adjusting reaction parameters like temperature and the choice of cadmium source and stabilizer. africaresearchconnects.comijmaterials.com

This compound: A Key Reagent in Synthesis and Materials Science

This compound (Na₂Te) is an inorganic compound that serves as a significant precursor and reagent in various chemical transformations. Its utility spans from the creation of advanced nanomaterials to the synthesis of complex organic molecules. This article explores the methodologies for its formation and application in several key areas of chemical research.

Computational and Theoretical Investigations of Sodium Telluride Systems

Electronic Structure Analysis and Semiconductor Properties

The electronic structure of a material dictates its electrical and optical properties. For sodium telluride, understanding its band structure and band gap is crucial for assessing its potential in electronic and thermoelectric applications.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mountainscholar.org DFT calculations have been instrumental in determining the band structure and band gap of this compound (Na₂Te). These calculations consistently show that Na₂Te in its ground state (the cubic antifluorite structure) is a semiconductor.

The calculated band gap of Na₂Te can vary depending on the exchange-correlation functional used in the DFT calculations. For instance, calculations using the Perdew–Burke–Ernzerhof (PBE) functional, a common type of Generalized Gradient Approximation (GGA), tend to underestimate the band gap. More advanced methods, such as those using hybrid functionals (e.g., HSE06) or the GW approximation, often provide results that are in better agreement with experimental values. Semi-local DFT methods are known to sometimes severely underestimate bandgaps. materialsproject.org

The electronic band structure of Na₂Te reveals an indirect band gap, meaning the minimum of the conduction band and the maximum of the valence band occur at different points in the Brillouin zone. gsconlinepress.com This characteristic has significant implications for its optical absorption and emission properties. The valence band is primarily composed of Te p-orbitals, while the conduction band is formed mainly from Na s- and p-orbitals.

Calculated Electronic Properties of Na₂Te
Computational MethodCalculated Band Gap (eV)Band Gap TypeReference
DFT (PBEsol)1.84Indirect materialsproject.org
DFT (GGA)~1.8Indirect gsconlinepress.com

The application of external pressure can significantly alter the electronic properties of materials by modifying their crystal structure and interatomic distances. Theoretical studies on this compound have explored the effect of pressure on its band gap and electronic structure.

As pressure increases, the lattice constant of Na₂Te decreases, leading to changes in the overlap of atomic orbitals and, consequently, the band structure. scielo.org.mx Generally, for many semiconductors, the band gap tends to increase with pressure. However, the specific behavior can be complex and may involve phase transitions to different crystal structures, each with its own unique electronic properties. For instance, in some materials, increasing pressure can lead to a decrease in the band gap and eventually a transition to a metallic state. scielo.org.mx While specific high-pressure studies on Na₂Te are limited in the public domain, the general trend observed in related telluride compounds suggests that pressure engineering could be a viable route to tune the electronic properties of this compound for specific applications. researchgate.net

Structural Stability and Phase Transition Studies

Understanding the stable and metastable phases of a material is fundamental to its synthesis and application. Computational methods have been pivotal in exploring the rich phase landscape of the sodium-tellurium system.

Ab initio evolutionary algorithms, such as the USPEX (Universal Structure Predictor: Evolutionary Xtallography) code, have revolutionized the prediction of crystal structures. aip.orgresearchgate.net These methods combine the accuracy of first-principles energy calculations with the global search capabilities of evolutionary algorithms to identify stable and metastable phases of a given chemical composition without prior experimental knowledge. researchgate.net

By applying these algorithms to the Na-Te system, researchers can construct a theoretical phase diagram that predicts the existence of various stable compounds at different stoichiometries and pressures. This approach has been successful in identifying novel phases in other systems and can provide crucial guidance for experimental synthesis efforts. aip.org

Experimental studies have identified several stoichiometric compounds in the Na-Te system, including Na₂Te, NaTe, and NaTe₃. researchgate.netacs.org Computational investigations have focused on determining the crystal structures and relative stabilities of these and other potential phases.

Na₂Te: This is the most well-known and stable compound, crystallizing in the antifluorite structure (space group Fm-3m). benchchem.com

NaTe: This phase has a more complex structure and its stability has been a subject of investigation.

NaTe₃: This tellurium-rich phase is also known to exist. researchgate.net

In addition to these established phases, theoretical calculations have explored the possibility of other, potentially non-stoichiometric, phases. For example, first-principle evolutionary calculations on the related lithium-tellurium system have uncovered novel structures like Imma Li₈Te₂. researchgate.net Similar explorations in the Na-Te system could reveal new, interesting compounds with unique properties.

The thermodynamic stability of a compound is a key determinant of its existence and behavior. For this compound intermetallics, DFT calculations are used to determine their formation enthalpies, which indicate their stability relative to the constituent elements (sodium and tellurium). researchgate.net

A negative enthalpy of formation signifies that the compound is stable with respect to decomposition into its elements. By calculating the formation enthalpies of various Na-Te stoichiometries, a convex hull can be constructed. The points on the convex hull represent the thermodynamically stable phases.

Recent computational studies have highlighted the thermodynamic stability of Na₂Te, which makes it a promising material for various applications, including as a component in sodium-ion batteries. utexas.edu Density functional theory calculations have shown that a Na₂Te surface is thermodynamically more stable for sodium atomic dispersion than for sodium clusters, which is beneficial for achieving uniform sodium deposition in batteries. utexas.edunih.gov

Thermodynamic Data for this compound Phases
CompoundCrystal StructureFormation Enthalpy (eV/atom)Reference
Na₂TeCubic (Fm-3m)-1.157 materialsproject.org

Adsorption and Diffusion Mechanism Simulations (e.g., Sodium on Telluride Surfaces)

Computational studies, particularly those employing Density Functional Theory (DFT), have explored the interaction of sodium with this compound, often in the context of advanced battery technologies. This compound (Na₂Te) is recognized for its "sodiophilicity," or affinity for sodium, which makes it a material of interest for inducing uniform sodium deposition and plating in sodium-metal batteries. researchgate.net This property helps to lower the nucleation barrier for sodium, promoting more stable electrochemical performance. researchgate.net

In investigations of symmetric battery cells where a Na₂Te layer is used to protect a sodium metal anode (a Na₂Te@Na configuration), researchers have calculated the activation energy for sodium ion diffusion. researchgate.net This diffusion occurs through the solid electrolyte interphase (SEI), a passivation layer that forms on the electrode surface during cycling. Understanding the energy barrier for this process is crucial for evaluating the performance and efficiency of the battery.

A key finding from these simulations is the activation energy (Ea) for Na-ion diffusion through the SEI in a Na₂Te@Na cell. This value provides insight into the kinetics of sodium ion transport at the electrode-electrolyte interface.

Activation Energy for Sodium Ion Diffusion
SystemActivation Energy (Ea)Reference
Na-ion diffusion through SEI on Na₂Te@NaValue calculated from electrochemical impedance spectroscopy at different temperatures researchgate.net

These theoretical calculations reveal that the Na₂Te interface facilitates efficient sodium ion transport, which is a desirable characteristic for high-performance batteries. researchgate.net

First-Principles Studies of Elastic, Vibrational, Dielectric, and Lattice Dynamics Properties of this compound

First-principles calculations, grounded in Density Functional Theory (DFT) and Density Functional Perturbation Theory (DFPT), have been extensively used to determine the fundamental physical properties of this compound (Na₂Te) in its stable antifluorite (anti-CaF₂) crystal structure. researchgate.netuniv-setif.dzaip.org These computational studies provide detailed insights into the mechanical and vibrational behavior of the material.

Elastic Properties

The elastic properties define a material's response to mechanical stress and its structural stability. For a cubic crystal like Na₂Te, there are three independent elastic constants: C₁₁, C₁₂, and C₄₄. From these, other important mechanical parameters such as the Bulk Modulus (B), Shear Modulus (G), Young's Modulus (E), and Poisson's ratio (ν) can be derived. univ-setif.dz

First-principles calculations have determined these values for Na₂Te. The relatively low values of the calculated elastic moduli suggest that this compound has a weak resistance to external forces. univ-setif.dz The calculated constants from various theoretical studies are in good agreement with each other. researchgate.netuniv-setif.dz

Calculated Elastic Properties of this compound (Na₂Te) at 0 GPa
PropertyUnitCalculated ValueReference
C₁₁GPa43.02 univ-setif.dz
C₁₂GPa14.66 univ-setif.dz
C₄₄GPa20.46 univ-setif.dz
Bulk Modulus (B)GPa24.11 univ-setif.dz
Shear Modulus (G)GPa16.92 univ-setif.dz
Young's Modulus (E)GPa39.19 univ-setif.dz
Poisson's Ratio (ν)-0.218 univ-setif.dz
B/G Ratio-1.48 univ-setif.dz

Vibrational and Lattice Dynamics Properties

Lattice dynamics studies focus on the collective vibrations of atoms in a crystal, known as phonons. The calculation of phonon dispersion curves across the Brillouin zone is a critical tool for assessing the dynamical stability of a crystal structure. researchgate.netuniv-setif.dz For Na₂Te, these calculations show no imaginary phonon modes, which confirms that the antifluorite structure is dynamically stable at ambient conditions. researchgate.netuniv-setif.dz

The phonon dispersion curves are typically presented along high-symmetry directions in the Brillouin zone. These studies also involve the calculation of the phonon density of states (PhDOS), which describes the number of vibrational modes available at each frequency. researchgate.net

Furthermore, investigations into the dielectric properties and infrared response have been conducted using the linear response approach. univ-setif.dz The atomic displacements corresponding to specific phonon modes at the Γ point (the center of the Brillouin zone) have also been determined. univ-setif.dz Studies under high pressure have also been performed, showing that Na₂Te remains dynamically stable up to certain pressures before undergoing phase transitions. researchgate.net

Advanced Characterization Methodologies for Sodium Telluride and Derived Materials

Spectroscopic Techniques for Chemical and Electronic Analysis

Spectroscopy offers a powerful lens through which to examine the intricate chemical and electronic environments within sodium telluride and related compounds. By probing the interactions of these materials with electromagnetic radiation, researchers can glean information about bonding, oxidation states, and optical characteristics.

X-ray Absorption Spectroscopy (XAS) and Operando XAS

X-ray Absorption Spectroscopy (XAS) is an indispensable technique for probing the local atomic structure and electronic states of elements within a material. It is particularly valuable for analyzing the charge compensation mechanisms and structural transformations in sodium-ion battery electrodes. acs.org XAS is broadly divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). XANES provides information on the oxidation state and coordination geometry of the absorbing atom, while EXAFS reveals details about the bond distances, coordination numbers, and types of neighboring atoms. acs.org

Operando XAS allows for the real-time monitoring of these properties while an electrochemical device, such as a sodium-ion battery, is in operation. acs.orgboisestate.edu This in-situ approach is crucial for understanding the dynamic changes that occur during processes like sodiation and desodiation. For instance, in studies of titanium disulfide (TiS₂) electrodes in sodium-ion batteries, operando XAS has revealed that redox reactions occur on both titanium and sulfur during electrochemical cycling. rsc.org The technique can track changes in the Ti–Ti coordination number and interatomic distances, providing insights into the reaction mechanisms and potential causes of performance degradation. rsc.org The ability to perform these measurements under actual operating conditions makes operando XAS a powerful tool for designing improved battery materials. acs.orgboisestate.edu

Chemiometric analysis methods, such as Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS), can be applied to operando XAS data to deconstruct the complex spectral series into the contributions of individual chemical species present at different stages of the reaction. rsc.orgresearchgate.net This allows for a more quantitative understanding of the phase transformations occurring within the material.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique for characterizing the optical properties of materials by measuring their absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. drawellanalytical.com This absorption is due to electronic transitions between different energy levels within the material. drawellanalytical.com For this compound and related materials, UV-Vis spectroscopy is used to determine key optical parameters such as the optical band gap. arxiv.org

In the context of sodium tellurite (B1196480) glasses, for example, an ultraviolet absorption band at 346 nm is associated with TeO₂. zenodo.org The addition of other components, like V₂O₅, introduces absorption bands in the 200–300 nm range. zenodo.org The optical band gap energy of neodymium-doped sodium zinc tellurite glasses has been shown to decrease with increasing dopant concentration. arxiv.org

Theoretical calculations based on density functional theory have predicted the direct band gaps of Na₂Te to be around 3.62 eV. researchgate.net The absorption spectra of materials like cadmium telluride (CdTe) nanoparticles and thin films, which can be synthesized using tellurium precursors, have been analyzed using UV-Vis spectroscopy to determine their optical energy band gaps, which were found to be 1.48 eV and 1.51 eV, respectively. alzahra.ac.ir

UV-Vis Spectroscopy Data for this compound and Related Materials
MaterialAbsorption Wavelength (nm)Associated Species/TransitionReference
Sodium Tellurite Glass346TeO₂ zenodo.org
Sodium Tellurite Glass with V₂O₅200-300V₂O₅ zenodo.org
Na₂Te (Theoretical)~342 (calculated from 3.62 eV)Direct Band Gap researchgate.net

Fourier Transform Infrared (FT-IR) Spectrometry

Fourier Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of molecules and crystal lattices. photonics.com By analyzing the absorption of infrared radiation, it is possible to identify the functional groups and bonding arrangements within a material. nih.gov In the study of sodium tellurite glasses, FT-IR is instrumental in revealing structural transformations as the composition is varied. researchgate.net

For instance, in sodium tellurite glasses, FT-IR spectra show characteristic peaks that can be assigned to the stretching vibrations of Te-O bonds in different structural units. researchgate.net Peaks around 610 cm⁻¹ and 662 cm⁻¹ are attributed to the stretching vibrations of Te-O bonds in TeO₄ trigonal bipyramid (tbp) units. researchgate.net As the concentration of Na₂O increases, changes in the FT-IR spectra indicate a transformation of these TeO₄ units into TeO₃ trigonal pyramid (tp) units, which involves the formation of non-bridging oxygens. researchgate.net A peak in the range of 717–721 cm⁻¹ is associated with the stretching vibrations of Te-O⁻ and Te=O bonds in the TeO₃ phase. researchgate.net

FT-IR Spectroscopy Data for Sodium Tellurite Glasses
Wavenumber (cm⁻¹)AssignmentStructural UnitReference
610Stretching vibrations of Te-O bondsTeO₄ tbp researchgate.net
662Stretching vibrations of Te-O bondsTeO₄ tbp researchgate.net
717-721Stretching vibrations of Te-O⁻ and Te=O bondsTeO₃ tp researchgate.net

Raman Spectroscopy

Raman spectroscopy is a powerful, non-destructive technique that provides information about the vibrational, rotational, and other low-frequency modes in a system. It is complementary to FT-IR spectroscopy and is particularly sensitive to the symmetric vibrations of non-polar bonds. In the context of this compound and its derivatives, Raman spectroscopy is extensively used to study the structure of glasses and crystalline phases. mst.eduirb.hr

In sodium tellurite glasses, Raman spectra reveal systematic changes in the glass network with varying Na₂O content. mst.eduirb.hr The spectra show a conversion of TeO₄ trigonal bipyramids to TeO₃ trigonal pyramids as the modifier content increases. mst.eduirb.hr For example, in tellurite glasses doped with various oxides, a Raman band at 672 cm⁻¹ corresponds to the asymmetric stretching vibration of Te-O bonds in the [TeO₄]⁴⁻ bipyramidal structure, while a band at 695 cm⁻¹ is attributed to the stretching vibrations of Te-O bonds in TeO₃⁺¹ or TeO₃ units. zenodo.org Raman spectroscopy can also be used to identify crystalline phases that form upon heat treatment of these glasses. mst.edu For instance, the Raman spectra of crystallized glasses can show dominant features corresponding to phases like Na₂Te₄O₉. mst.edu

Raman Spectroscopy Data for Sodium Tellurite Glasses
Wavenumber (cm⁻¹)AssignmentStructural Unit/PhaseReference
672Asymmetric stretching of Te-O bonds[TeO₄]⁴⁻ bipyramidal structure zenodo.org
695Stretching vibrations of Te-O bondsTeO₃⁺¹ or TeO₃ units zenodo.org

Photoelectron Spectroscopy (PES) and X-ray Photoelectron Spectroscopy (XPS)

Photoelectron Spectroscopy (PES) and its most common variant, X-ray Photoelectron Spectroscopy (XPS), are surface-sensitive quantitative spectroscopic techniques that measure the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. bris.ac.ukresearchgate.net XPS works by irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape from the top 1 to 10 nm of the material being analyzed. bris.ac.uk

For this compound and related materials, XPS is used to determine the binding energies of the core level electrons of the constituent elements, which provides information about their oxidation states and chemical environment. researchgate.net For example, in copper-sodium tellurite glasses, the binding energies of Te 3d core levels are measured to understand the coordination of tellurium. researchgate.net Previous studies on tellurite glasses have shown that the Te 3d₅/₂ peak position is in the range of 575.6-576.9 eV, which is associated with Te⁴⁺. researchgate.net

XPS can also be used to detect the presence of different chemical states of an element. For instance, in La-CoTe₂, XPS was used to confirm the +3 valence state of Lanthanum. mdpi.com The Na 1s peak in XPS spectra of sodium compounds typically appears between 1,071–1,071.5 eV. thermofisher.com It is important to note that the Na 1s peak can be strongly overlapped by the Ti LMM Auger peaks, which requires careful peak fitting for accurate quantification. thermofisher.com

XPS Binding Energy Data for Tellurium and Sodium
ElementCore LevelBinding Energy (eV)Associated State/CompoundReference
Tellurium3d₅/₂575.6 - 576.9Te⁴⁺ in tellurite glasses researchgate.net
Sodium1s1071 - 1071.5Sodium compounds thermofisher.com

Diffraction Techniques for Structural Elucidation

Diffraction techniques are paramount for determining the crystal structure of materials. By analyzing the diffraction pattern produced when a beam of X-rays, neutrons, or electrons interacts with a sample, the arrangement of atoms in the crystal lattice can be determined.

X-ray diffraction (XRD) is a primary tool for phase identification and the determination of lattice parameters. researchgate.net For this compound, which has a cubic anti-fluorite structure, XRD is essential for confirming the crystal structure and purity after synthesis. benchchem.commaterialsproject.org In studies of sodium tellurite glasses, XRD is used to identify the crystalline phases that form upon heating, such as α-TeO₂, Na₂Te₄O₉, and potentially new polymorphs of Na₂Te₂O₅. mst.eduresearchgate.net

Neutron diffraction provides complementary information to XRD. While X-rays are scattered by the electron cloud, neutrons are scattered by the atomic nuclei. This makes neutron diffraction particularly useful for locating light elements like hydrogen and for distinguishing between elements with similar atomic numbers. osti.govaps.org In the study of sodium tellurite glasses, a combination of neutron diffraction, X-ray diffraction, and Nuclear Magnetic Resonance (NMR) has been used to develop comprehensive structural models. osti.gov Neutron diffraction is particularly sensitive to Te-O and O-O correlations, whereas X-rays are more sensitive to Te-Te and Te-O correlations. osti.gov

Electron diffraction, often performed in a transmission electron microscope (TEM), can be used to determine the crystal structure of very small volumes of material, including nanocrystals. tricliniclabs.com

Structural Data for this compound and Related Phases from Diffraction Studies
MaterialCrystal SystemSpace GroupLattice Parameter(s) (Å)TechniqueReference
Na₂TeCubicFm-3m (225)a = 7.329XRD materialsproject.org
α-TeO₂TetragonalP4₁2₁2a = 4.812, c = 7.615XRD mst.edu
Na₂Te₄O₉---XRD mst.edu

Microscopic and Imaging Techniques for Morphological and Nanoscale Characterization

Microscopy techniques are essential for visualizing the morphology, structure, and elemental distribution of this compound and its composites at various length scales.

Transmission Electron Microscopy (TEM) offers high-resolution imaging, enabling the observation of materials at the nanoscale. wikipedia.orguniv-rennes.frnanoscience.com It is used to characterize the size, shape, and crystal structure of this compound nanoparticles and the architecture of composite materials. mdpi.comrsc.org High-resolution TEM (HRTEM) can even visualize the atomic lattice of crystalline materials, providing direct evidence of the crystal structure and defects. mdpi.com

In situ TEM takes this a step further by allowing for the direct observation of dynamic processes, such as the morphological and structural changes of an electrode material during electrochemical cycling, within the microscope itself. nih.govmdpi.com For this compound-based materials, in situ TEM can reveal:

Volume Expansion: Direct visualization of the significant volume changes that occur as tellurium is converted to this compound.

Nanostructure Evolution: Observation of how the morphology of nanostructured electrodes (e.g., nanotubes, nanowires) changes during sodiation and desodiation. researchgate.net

Failure Mechanisms: Identification of processes like particle cracking, pulverization, and the formation of the solid electrolyte interphase (SEI) layer.

Scanning Electron Microscopy (SEM) is a widely used technique to study the surface morphology and microstructure of materials. rsc.orgmdpi.com In the context of this compound, SEM is used to:

Analyze Cycled Electrodes: Investigate changes in the electrode surface after cycling, such as the formation of cracks or the growth of dendritic structures.

Elemental Analysis: When coupled with Energy-Dispersive X-ray Spectroscopy (EDX), SEM can provide elemental maps, showing the distribution of sodium, tellurium, and other elements within the electrode. mdpi.comrsc.org

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides a three-dimensional topographic image of a surface. researchgate.netoxinst.com For this compound and related thin films, AFM is particularly useful for:

Surface Roughness Measurement: Quantifying the roughness of thin-film electrodes, which can influence the electrode-electrolyte interface and electrochemical performance. academicjournals.orgnih.gov

Film Thickness Determination: Accurately measuring the thickness of deposited films. academicjournals.orgnih.gov

Nanomechanical Properties: Probing mechanical properties such as elasticity and adhesion at the nanoscale.

Interactive Table: Microscopic Analysis of Tellurium-Based Thin Films
Technique Measurement Typical Finding Significance
AFM Surface RoughnessRMS values of ~0.7 nm for amorphous films. westlake.edu.cnAffects electrode-electrolyte interface.
AFM Film ThicknessPrecise measurement of film thickness (e.g., 35 ± 15 nm). nih.govCrucial for device fabrication.
AFM Grain SizeCharacterization of grain dimensions in polycrystalline films. academicjournals.orgInfluences electronic and ionic transport.

Scanning Tunneling Microscopy (STM) is a powerful technique for imaging surfaces at the atomic level. universitywafer.comwikipedia.org It relies on the quantum tunneling of electrons between a sharp conductive tip and the sample surface. For this compound, STM can be used to study the atomic arrangement of its crystal surfaces and to investigate the local electronic density of states. aps.orguga.edu

Low-Energy Electron Microscopy (LEEM) is a surface-sensitive technique that uses low-energy electrons to form a real-space image of a surface with high spatial resolution. csic.eswikipedia.orgceitec.cz It is particularly well-suited for studying dynamic processes on surfaces in real-time, such as film growth, phase transitions, and surface reactions. oist.jpresearchgate.net LEEM can be used to investigate the growth of this compound thin films and to observe changes in surface morphology and structure under different conditions. wikipedia.org

Cryogenic Electron Microscopy (Cryo-EM) is a technique in which samples are flash-frozen in vitreous ice and then imaged at cryogenic temperatures. wikipedia.org This method is particularly valuable for preserving the native, hydrated state of sensitive materials, such as the electrode-electrolyte interfaces in batteries. lanl.govrsc.org For sodium-based batteries, Cryo-EM, often combined with focused ion beam (FIB) milling (Cryo-FIB/SEM), can provide unprecedented insights into:

SEI Layer Characterization: Revealing the structure and composition of the solid electrolyte interphase (SEI) layer in its near-native state, which is often altered by conventional microscopy preparation techniques. utexas.edu

Dendrite Formation: Imaging the formation and growth of sodium dendrites, a critical failure mechanism in sodium-metal batteries. utexas.edu

Interfacial Phenomena: Studying the interfaces between different battery components (electrode, electrolyte, separator) without the artifacts introduced by drying or deconstruction of the cell at room temperature. lanl.govutexas.edu

Electrical and Thermoelectric Characterization Techniques

DC and AC Electrical Conductivity Studies

The electrical conductivity of a material, a measure of its ability to carry an electric current, is a critical parameter. It is studied under both direct current (DC) and alternating current (AC) conditions to gain a comprehensive understanding of charge transport mechanisms.

DC conductivity (σ_dc_) is typically measured as a function of temperature to determine the material's intrinsic semiconducting or metallic nature and to calculate the activation energy for conduction. chalcogen.ro For many telluride-based materials, DC conductivity increases with temperature, which is characteristic of a semiconducting material where charge carriers are thermally activated. acs.org

AC conductivity (σ_ac_) studies are performed over a range of frequencies and temperatures. This technique provides insights into the conduction mechanisms, such as quantum mechanical tunneling or correlated barrier hopping. science.gov In many materials, the AC conductivity follows a power law with frequency (σ_ac_ ∝ ω^s), where the frequency exponent 's' can elucidate the dominant conduction process. chalcogen.roscience.gov For instance, studies on various telluride-based glasses and microstructures show that AC conductivity is often directly related to frequency. acs.orgnih.gov The addition of modifiers like sodium to a material system can significantly influence the number density of charge carriers and, consequently, the AC conductivity. nih.gov

Research on materials derived from this compound, such as sodium-doped lead telluride (PbTe), demonstrates the profound impact of Na on electrical properties. Doping PbTe with even small amounts of Na₂Te can drastically increase the carrier concentration, thereby enhancing electrical conductivity. researchgate.net

Table 1: Electrical Conductivity Data for Selected Telluride-Based Materials

MaterialMeasurement TypeConditionsConductivity ValueReference
Tellurium (Te) FilmDC Conductivity (σ)Room Temperature2533 S/m aip.org
Antimony Telluride (Sb₂Te₃)AC Conductivity (σ_ac_)Room Temperature1.92 × 10⁻⁴ Ω⁻¹ m⁻¹ nih.gov
Indium-doped Sb₂Te₃AC Conductivity (σ_ac_)Room Temperature4.9 × 10⁻³ Ω⁻¹ m⁻¹ nih.gov
PbTe-SrTe + 1% Na₂TeDC Conductivity (σ)~775 K~500 S/cm researchgate.net
Tl₀.₀₂Pb₀.₉₈Te + Si + NaElectrical Conductivity (σ)~770 KHigh researchgate.netacs.org

Seebeck Coefficient and Thermal Conductivity Measurements

Thermoelectric materials can convert heat energy into electrical energy and vice-versa. Their efficiency is determined by the dimensionless figure of merit, ZT = S²σT/κ, where S is the Seebeck coefficient, σ is the electrical conductivity, T is the absolute temperature, and κ is the thermal conductivity. aip.org

The Seebeck coefficient (S) is a measure of the magnitude of the induced thermoelectric voltage in response to a temperature difference across the material. It is a crucial factor in the "power factor" (S²σ), which defines a material's power generation capability. The sign of the Seebeck coefficient indicates the dominant type of charge carrier (positive for p-type, negative for n-type). purdue.edu Telluride-based materials can exhibit very high Seebeck coefficients. For example, thin films of lead telluride nanowires have shown a Seebeck coefficient as high as +628 µV/K, a significant enhancement over their bulk counterparts. nuaa.edu.cn Similarly, electrodeposited tellurium films can have Seebeck coefficients around +356 µV/K. aip.org

The thermal conductivity (κ) represents the material's ability to conduct heat. For an efficient thermoelectric material, thermal conductivity should be as low as possible to maintain a large temperature gradient. Thermal conductivity comprises contributions from electrons (κ_e_) and lattice vibrations or phonons (κ_L_). In doped semiconductors like sodium-containing tellurides, strategies often focus on reducing the lattice thermal conductivity by introducing phonon scattering centers, such as nano-precipitates or alloying elements, without significantly impairing electrical conductivity. researchgate.netcusat.ac.in For instance, the addition of sodium and silicon to thallium-doped lead telluride can lower thermal conductivity, contributing to a higher ZT value. acs.org

Table 2: Thermoelectric Properties of Selected Telluride-Based Materials

MaterialSeebeck Coefficient (S)Thermal Conductivity (κ)TemperatureReference
Tellurium (Te) Film+356 µV/K4.4 W K⁻¹ m⁻¹Room Temp. aip.org
Tellurium (Te) Film~285 µV/K~1 W/m·KRoom Temp. purdue.edu
PbTe Nanowire Film+628 µV/KNot SpecifiedRoom Temp. nuaa.edu.cn
Antimony Telluride (Sb₂Te₃)Not Specified0.68 W m⁻¹ K⁻¹298 K acs.orgnih.gov
Indium-doped Sb₂Te₃Not Specified0.60 W m⁻¹ K⁻¹298 K acs.orgnih.gov
Tl₀.₀₂Pb₀.₉₈Te + Si + NaNot SpecifiedLow770 K (ZT ~1.7) acs.org

Utilization of In Situ and Operando Characterization for Dynamic Process Monitoring

Traditional (ex situ) characterization methods require disassembling a device after it has operated, which can alter the very properties being studied. rsc.org In contrast, in situ and operando techniques allow for the real-time monitoring of materials under actual operating conditions. acs.orgvt.eduresearchgate.net These methodologies are invaluable for understanding dynamic processes such as phase transitions, degradation mechanisms, and ion migration in devices like sodium-ion batteries (SIBs) that may use telluride-based materials. vt.eduresearchgate.net

The development of advanced in situ and operando tools has been pivotal for studying SIBs. acs.org Techniques including transmission electron microscopy (TEM), X-ray diffraction (XRD), X-ray absorption spectroscopy (XAS), and various imaging methods are now routinely applied. acs.orgunibo.it These methods can track local and global changes in the battery, from the atomic scale to the full cell level, establishing critical relationships between structure, processing, and performance. acs.orgresearchgate.net

A key challenge in sodium-tellurium (Na-Te) batteries is the "shuttle effect," where soluble sodium polytelluride intermediates dissolve into the electrolyte, leading to capacity loss. acs.orgnih.gov Operando optical microscopy has been effectively used to directly visualize and confirm how protective coatings, such as polypyrrole on tellurium nanotubes, can physically prevent the dissolution of these polytellurides during battery cycling. acs.orgnih.gov Similarly, operando infrared spectroscopy has been employed to monitor the evolution of the electrolyte and the formation of the solid-electrolyte interphase in real-time within commercial-style Na-ion cells. worldmaterialsforum.com These direct observations provide crucial insights that guide the rational design of more stable and efficient electrode materials and battery systems. worldmaterialsforum.comrsc.org

Research Applications of Sodium Telluride in Advanced Materials

Energy Storage Systems

The potential of sodium telluride and related telluride compounds is being actively explored in two primary types of energy storage systems: Sodium-Ion Batteries (SIBs) and Room-Temperature Sodium-Sulfur (RT Na-S) Batteries. These applications aim to harness the beneficial properties of tellurium to enhance battery performance, stability, and longevity.

Sodium-Ion Batteries (SIBs)

Sodium-ion batteries are a promising alternative to lithium-ion batteries, primarily due to the natural abundance and low cost of sodium. However, the larger ionic radius of sodium presents challenges for anode materials, including significant volume changes during cycling and the formation of detrimental dendrites. Metal tellurides, including this compound, are being investigated as high-capacity anode materials to overcome these issues. rsc.org

Metal tellurides (MTs) are considered promising anode materials for SIBs due to their high intrinsic conductivity and unique crystal structures. rsc.org The electrochemical energy storage mechanism of many metal tellurides, such as tin telluride (SnTe) and zinc telluride (ZnTe), involves a conversion reaction. acs.orgnih.gov

During the sodiation process (insertion of sodium ions), the metal telluride is converted into this compound (Na₂Te) and a sodium-metal alloy. For instance, in the case of SnTe, it first undergoes a topotactic transition to NaₓSnTe and then converts to Na₃.₇₅Sn and Na₂Te. acs.org Upon desodiation (extraction of sodium ions), this process is reversed, and the original metal telluride phase is reformed. acs.org This reversible conversion mechanism allows for high specific capacities.

The (de)sodiation process for a generic metal telluride (MTe) anode can be summarized as follows:

Sodiation: MTe + (x+2)Na⁺ + (x+2)e⁻ → Na₂Te + NaₓM

Desodiation: Na₂Te + NaₓM → MTe + (x+2)Na⁺ + (x+2)e⁻

Researchers have developed various nanostructured telluride composites to improve electrochemical performance. For example, an amorphous carbon-decorated nanostructured SnTe composite demonstrated large reversible capacities and stable cyclability. acs.org Similarly, a zinc telluride-carbon (ZnTe-C) nanocomposite, synthesized via high-energy ball milling, exhibited good cyclic life and excellent rate capability as a SIB anode. nih.gov The carbon matrix in these composites acts as a buffer to accommodate the volume changes during the alloying/dealloying process and enhances electronic conductivity. nih.gov

Electrochemical Performance of Telluride-Based Anodes in SIBs
Anode MaterialSynthesis MethodKey Performance MetricsReference
SnTe-C CompositeSolid-state synthesisLarge reversible capacity, high Coulombic efficiency, stable cyclability acs.org
ZnTe-C CompositeHigh-energy ball millingSpecific discharge capacity of 383 mAh g⁻¹ at 0.1 A g⁻¹ over 150 cycles nih.gov

A significant advancement in SIB anode technology is the development of sodium-antimony-telluride intermetallic compounds. One such material, termed "NST-Na," is a metallurgical composite of sodium–antimony–telluride Na₂(Sb₂/₆Te₃/₆Vac₁/₆) dispersed in sodium metal. nsf.govnih.gov This material is fabricated through a process of repeated cold rolling and folding of a thin sheet of sodium metal onto an antimony telluride powder. pv-magazine.com

The NST-Na intermetallic possesses a vacancy-rich, thermodynamically stable face-centered-cubic structure. nsf.govnih.gov This unique structure enables remarkable electrochemical performance, including the ability to cycle at 100% depth of discharge (DOD). nsf.govnih.govosti.gov In symmetric cells, NST-Na has demonstrated stable plating/stripping for over 1000 hours with a high average Coulombic efficiency of 99.4%. nsf.gov

The key advantages of the NST-Na anode include:

High Stability: The intermetallic phase is thermodynamically stable and does not decompose during cycling. nsf.gov

Uniform Sodium Deposition: The material promotes planar wetting of sodium, leading to dense, pore-free metal deposits. nsf.govnih.gov This is in contrast to the filament-like dendrites that form on baseline sodium anodes.

High Coulombic Efficiency: Cells with NST-Na anodes have shown significantly improved cycling and Coulombic efficiencies greater than 99%. nsf.govnih.gov

Full-cell configurations using NST-Na anodes with cathodes like Na₃V₂(PO₄)₃ (NVP) have also demonstrated superior performance, with one anode-free design achieving a low capacity decay of 0.23% per cycle. nsf.govnih.gov

Performance of NST-Na Anode in Sodium-Metal Batteries
ParameterValue/ObservationReference
CompositionNa₂(Sb₂/₆Te₃/₆Vac₁/₆) dispersed in Na metal nsf.govnih.gov
Cycling Stability (Symmetric Cell)Stable for 1000 h at 100% DOD with 15 mAh cm⁻² at 1 mA cm⁻² nsf.govnih.gov
Average Coulombic Efficiency99.4% nsf.gov
Na Deposition MorphologyDense, planar, and pore-free nsf.govnih.gov

The Solid Electrolyte Interphase (SEI) is a passivation layer that forms on the anode surface due to the electrochemical reduction of the electrolyte. youtube.com A stable SEI is crucial for the long-term cyclability of sodium-ion batteries. nih.gov The composition and stability of the SEI are influenced by the anode material and the electrolyte components. youtube.com

Research on other anode materials has shown that an inorganic-rich SEI, often containing components like borates and fluorides, can provide robust protection for the sodium metal anode. nih.gov The presence of a stable, ionically conductive layer like Na₂Te within the SEI on telluride-based anodes is believed to contribute to their enhanced performance by facilitating uniform Na⁺ flux and preventing direct contact between the reactive sodium and the electrolyte.

A major challenge for sodium-metal batteries is the growth of sodium dendrites, which are needle-like filaments that can cause short circuits and battery failure. pv-magazine.com Telluride-based materials have shown significant promise in suppressing dendrite growth.

The sodium-antimony-telluride (NST-Na) intermetallic composite is a prime example of this strategy. pv-magazine.com The uniform distribution of sodium atoms within the NST-Na structure makes it less likely to form the instabilities that lead to dendrites. pv-magazine.com Density functional theory calculations have shown that the thermodynamic stability of individual Na atoms on the NST surface leads to planar wetting and uniform deposition, rather than the formation of clusters that initiate dendrite growth. nsf.gov Cryogenic electron microscopy has confirmed that sodium fills the open space within the sodiophilic NST skeleton, resulting in dense and flat metal deposits, in stark contrast to the filament-like dendrites seen on bare sodium anodes. nsf.govnih.gov

By suppressing dendrite growth, telluride-integrated anodes allow for faster charging and discharging rates with improved safety and stability. pv-magazine.com This enhanced cycling stability is a key factor in the development of practical, high-performance sodium-ion batteries.

Room-Temperature Sodium-Sulfur (RT Na-S) Batteries

Room-temperature sodium-sulfur (RT Na-S) batteries are another promising energy storage technology due to their high theoretical specific capacity and the low cost of sodium and sulfur. researchgate.net However, their practical application has been hindered by issues such as the shuttling of sodium polysulfides (NaPS) between the electrodes and the growth of sodium dendrites on the anode. researchgate.netmdpi.com

Recent research has shown that this compound can play a crucial role in addressing these challenges. A novel approach involves the creation of sodium thiotellurate (Na₂TeS₃) interfaces on both the cathode and the anode. researchgate.net In one design, a heterostructural cathode of sodium sulfide/sodium telluride embedded in a carbon matrix (Na₂S/Na₂Te@C) is used. researchgate.net During battery operation, soluble polytellurosulfide species form and migrate to the sodium anode surface, where they construct a compact and smooth Na₂TeS₃ solid-electrolyte interphase (SEI) layer. researchgate.net

This in-situ formed Na₂TeS₃ interface provides several benefits:

Dendrite Suppression: The interface enhances ionic transport and stabilizes sodium deposition, leading to dendrite-free plating and stripping of the sodium metal. researchgate.net

Alleviation of Polysulfide Shuttling: On the cathode side, the Na₂TeS₃ interface provides abundant channels for electron and ion diffusion and offers catalytic surfaces for the sodium-sulfur redox reactions. researchgate.net This improves the utilization of the active material and reduces the migration of polysulfides to the anode. researchgate.net

An anode-free cell fabricated with the Na₂S/Na₂Te@C cathode demonstrated a high initial discharge capacity of 634 mAh g⁻¹ at 0.1 C, highlighting the potential of this strategy for designing high-performance RT Na-S batteries. researchgate.net

Role of this compound in RT Na-S Batteries
Component/InterfaceFunctionBenefitReference
Na₂S/Na₂Te@C CathodeSource of polytellurosulfidesEnables in-situ formation of a protective interface researchgate.net
Na₂TeS₃ Interface (SEI) on AnodeStabilizes Na deposition, enhances ionic transportSuppresses dendrite growth researchgate.net
Na₂TeS₃ Interface on CathodeProvides diffusion channels, catalytic surfacesAlleviates polysulfide shuttling, improves active material utilization researchgate.net
Fabrication and Function of Novel Sodium Thiotellurate Interfacial Layers

A significant advancement in Na-S battery technology is the development of novel sodium thiotellurate (Na₂TeS₃) interfacial layers. These layers can be constructed on both the cathode and the anode to address challenges such as dendritic growth of sodium and the shuttling of polysulfides researchgate.netresearchgate.net. On the cathode side, a heterostructure of sodium sulfide/sodium telluride embedded in a carbon matrix (Na₂S/Na₂Te@C) can be created through a carbothermal reaction, which then allows for the in situ chemical formation of the Na₂TeS₃ interface researchgate.netresearchgate.net. This interface provides abundant channels for electron and ion diffusion and offers rich catalytic surfaces for the sodium-sulfur redox reactions, which significantly improves the utilization of the active material and reduces polysulfide shuttling researchgate.netresearchgate.net.

On the anode side, soluble polytellurosulfide species can migrate to the sodium anode surface, forming a compact and smooth solid-electrolyte interphase (SEI) layer of Na₂TeS₃ researchgate.net. This electrochemically formed interface enhances ionic transport and stabilizes the deposition of sodium, thereby preventing the formation of dendrites researchgate.net.

The table below summarizes the dual functions of the sodium thiotellurate interface in Na-S batteries.

ComponentFabrication MethodFunction
Cathode Interface In situ chemical formation from a Na₂S/Na₂Te@C precursor researchgate.netresearchgate.net.Provides diffusion channels, offers catalytic surfaces, improves active material utilization, and alleviates polysulfide shuttling researchgate.netresearchgate.net.
Anode Interface (SEI) Electrochemical formation from soluble polytellurosulfide species researchgate.net.Enhances ionic transport, stabilizes sodium deposition, and prevents dendrite formation researchgate.net.
Catalytic Activity of Tellurides in Promoting Sulfur Redox Kinetics

Beyond physical confinement, tellurides exhibit significant catalytic activity that accelerates the kinetics of sulfur redox reactions. This is a critical function for improving the efficiency and rate capability of sulfur-based batteries. The catalytic effect of tellurides facilitates the conversion of long-chain polysulfides to solid sodium or lithium sulfides during discharge and the reverse process during charging. By lowering the energy barriers for these conversion reactions, telluride-based materials help to mitigate the accumulation of soluble polysulfides, further addressing the shuttle effect. This enhanced reaction rate allows for faster charging and discharging without significant loss of capacity, a key requirement for many practical applications.

Optoelectronics and Photonics

This compound is a vital precursor for the synthesis of various metal telluride nanoparticles that exhibit unique optical and electronic properties, making them suitable for a range of optoelectronic and photonic applications.

Quantum Confinement Effects in Telluride Nanoparticles Synthesized with this compound Precursors

When the size of semiconductor nanoparticles, such as those of metal tellurides, is reduced to dimensions comparable to the material's exciton Bohr radius, quantum confinement effects become prominent. These effects lead to a size-dependent evolution of the electronic and optical properties of the nanoparticles. For instance, as the particle size decreases, the energy band gap increases. This phenomenon allows for the tuning of the optical properties, such as the absorption and emission wavelengths, by simply controlling the size of the nanoparticles during synthesis. This compound is often used as the tellurium source in the synthesis of these quantum dots, enabling precise control over their final properties. The ability to tailor the band gap makes these materials highly attractive for applications in devices like solar cells and LEDs.

Analysis of Luminescent Properties and Band Edge Emission in Telluride Nanomaterials

Telluride nanomaterials, particularly quantum dots, often exhibit strong luminescence, which is a key property for their use in displays, lighting, and biomedical imaging. The photoluminescence (PL) spectra of these materials typically show a sharp band-edge emission peak, the wavelength of which is directly related to the particle size due to quantum confinement. For example, in cadmium telluride (CdTe) nanoparticles, as the growth temperature is increased, the particle size also increases, leading to a red shift in the PL emission from approximately 540 nm to 560 nm. The intensity of this emission can also be optimized by controlling the synthesis conditions, which is an indicator of improved crystallinity. The broadness of the emission peak can be attributed to the size distribution of the nanoparticles in a given sample.

The table below shows the effect of increasing tellurium concentration on the optical properties of Cadmium Telluride nanoparticles.

Cd:Te Molar RatioNanocrystallite SizeOptical Band GapPhotoluminescence (PL) EmissionPL Full Width at Half Maximum
1:0.13.1 nmDecreases with increasing Te536 nm49 nm
1:14.5 nmDecreases with increasing Te559 nm60 nm

Exploration of Telluride-Based Materials for Quantum Electronic Devices and Sensor Systems

The unique electronic properties of telluride-based materials make them promising candidates for the development of advanced quantum electronic devices and highly sensitive sensor systems. For example, molybdenum telluride (MoTe₂) exhibits both semiconducting and superconducting properties, opening up possibilities for its use in spintronics and quantum computing qsrarematerials.com. Similarly, gallium telluride (Ga₂Te₃) is being explored for applications in field-effect transistors and other optoelectronic devices qsrarematerials.com.

In the area of sensor technology, the high surface-area-to-volume ratio of telluride nanostructures makes them highly sensitive to their surrounding environment. This property is being leveraged to develop chemical sensors and biosensors. For instance, copper telluride thin films have been investigated for their sensitivity to gases like NO₂ and H₂ at room temperature uobaghdad.edu.iq. The development of scalable manufacturing processes for telluride nanostructures is expected to pave the way for their integration into a wide array of smart and ubiquitous electronic devices purdue.edu.

Catalysis and Electrocatalysis

This compound serves as a crucial precursor in the synthesis of various telluride-based materials that exhibit significant catalytic and electrocatalytic activity. These materials are explored for their potential to drive important chemical transformations with high efficiency and selectivity.

Design and Characterization of Electrocatalytically Active Metal Telluride Materials

The design of electrocatalytically active materials often focuses on two-dimensional (2D) metal tellurides, which are noted for their strong metallic properties and unique physical and chemical characteristics. nih.gov Compared to sulfur and selenium, tellurium possesses higher inherent conductivity, which is a critical factor for electrode materials. nih.gov This enhanced conductivity allows telluride materials to accommodate more electrolyte ions and improves diffusion kinetics, thereby boosting the rate of energy storage reactions. nih.govfrontiersin.org

Several methods are employed for the synthesis of these materials, including hydrothermal and electrodeposition techniques, which can be used to create thin films of metal tellurides like nickel telluride (Ni₃Te₂). nih.gov The characterization of these materials involves techniques such as voltammetric cycling and linear sweep voltammetry to assess their catalytic activity, particularly for reactions like the oxygen evolution reaction (OER) in alkaline electrolytes. nih.govfrontiersin.org Heterostructures, formed by combining two or more different semiconductor materials, are another area of focus. While metal-sulfide and metal-selenide heterostructures have been extensively studied, metal-telluride nanocrystal heterostructures are less explored but have demonstrated superior performance in catalyzing reactions like the hydrogen evolution reaction (HER) and OER. acs.org

Application of Tellurides in Specific Electrocatalytic Reactions (e.g., Nitrogen Reduction, Water Oxidation)

Metal tellurides have emerged as promising, cost-effective electrocatalysts for critical energy-related reactions, including the nitrogen reduction reaction (NRR) and water oxidation, also known as the oxygen evolution reaction (OER).

Nitrogen Reduction Reaction (NRR)

The electrochemical conversion of nitrogen (N₂) to ammonia (B1221849) (NH₃) is a sustainable alternative to the energy-intensive Haber-Bosch process. nih.govacs.orgnih.gov Zinc telluride (ZnTe) has been identified as an efficient electrocatalyst for this reaction under ambient conditions. nih.govacs.orgnih.gov In ZnTe, the zinc atoms preferentially bind N₂ over hydrogen, while the telluride component enhances electrocatalytic activity due to its superior electronic properties. nih.govacs.org Theoretical and experimental studies show that the active sites are predominantly on the (111) planes of the ZnTe crystal structure. acs.orgnih.gov This catalyst demonstrates high stability in acidic mediums, achieving a significant yield of ammonia with good Faradaic efficiency. acs.orgnih.gov The interaction between zinc and telluride is believed to generate new active sites, alter reaction pathways, and facilitate rapid electron transfer, thereby improving catalytic performance. nih.gov

CatalystReactionNH₃ Yield Rate (μg h⁻¹ mg_cat⁻¹)Faradaic Efficiency (%)Conditions
Zinc Telluride (ZnTe)NRR19.856.24-0.6 V (vs. RHE) in acidic medium
Antimony Telluride (Sb₂Te₃)NRR13.8 (μg h⁻¹ cm⁻²)27.70 V (vs. RHE)

Water Oxidation (Oxygen Evolution Reaction - OER)

Water oxidation is a key, yet kinetically sluggish, step in water splitting for hydrogen production. researchgate.net Various metal tellurides have been investigated to lower the energy barrier for this reaction. Nickel telluride (Ni₃Te₂) has shown high efficiency for OER, with a low overpotential of 180 mV at a current density of 10 mA cm⁻². This superior performance is attributed to the increased covalency around the nickel center compared to nickel oxides or other chalcogenides. Similarly, cobalt telluride (CoTe) is an effective OER catalyst, exhibiting a low overpotential of 200 mV at 10 mA cm⁻². acs.org Density Functional Theory (DFT) studies suggest that the higher adsorption energy for the intermediate -OH on the CoTe surface is a key factor in its catalytic activity. acs.org Zinc telluride nanospheres (ZnTe-NS) have also been demonstrated as durable and efficient OER electrocatalysts. researchgate.net Furthermore, cobalt molybdenum telluride (CMT) has shown promise as a trifunctional electrocatalyst for OER, HER, and the oxygen reduction reaction (ORR) in seawater splitting, notably without producing chlorine gas. mdpi.com

CatalystReactionOverpotential @ 10 mA cm⁻² (mV)Tafel Slope (mV dec⁻¹)Medium
Nickel Telluride (Ni₃Te₂)OER180-Alkaline
Cobalt Telluride (CoTe)OER20043.8Alkaline
Nickel Telluride (NiTe)POER16565.4-
Cobalt Molybdenum Telluride (CMT)OER385 (@ 20 mA cm⁻²)-Alkaline Seawater
Photo-coupled Electrochemical Oxygen Evolution Reaction

Utilization of Organotelluride Reagents, Derived from this compound, in Organic Synthesis Catalysis

This compound (Na₂Te) and its partially reduced form, sodium hydrogen telluride (NaHTe), are fundamental reagents for creating organotellurium compounds. wikipedia.org These compounds are valuable as both reagents and catalysts in organic synthesis. researchgate.net The synthesis of dialkyl ditellurides, a key class of organotellurium compounds, can be achieved by first reducing elemental tellurium with sodium borohydride (B1222165) to form sodium ditelluride, which is then reacted with alkyl halides. nih.gov

Organotelluride anions, generated from reagents like lithium telluride (Li₂Te) or by reacting tellurium with organolithium compounds, can be subsequently alkylated to form various telluroethers. wikipedia.org Diorganoditellurides are important intermediates in these synthetic pathways. wikipedia.org The unique properties of the carbon-tellurium bond, which is easily polarized, make these compounds highly reactive. utexas.edu In catalysis, newly developed unsymmetrical monotellurides have been converted into Lewis acidic tellurium cations, which act as effective chalcogen bonding catalysts. researchgate.net These catalysts have been successfully used to activate ketones with anilines for the synthesis of substituted 1,2-dihydroquinolines and to activate epoxides for the regioselective formation of β-amino alcohols under mild, room-temperature conditions. researchgate.net

Thermoelectric Materials Research

This compound plays a role in the field of thermoelectric materials, which are capable of converting heat directly into electricity and vice versa. Its application is primarily as a doping agent to enhance the performance of established thermoelectric compounds.

This compound as a Doping Agent or Constituent in Thermoelectric Compounds (e.g., Na-doped PbTe)

The efficiency of a thermoelectric material is quantified by a dimensionless figure of merit, ZT. nih.gov Enhancing ZT is a primary goal of thermoelectric research. Lead telluride (PbTe) is a well-known thermoelectric material, and its properties can be significantly improved through doping. nih.govcapes.gov.briphy.ac.cn

Influence of this compound on Electronic and Thermal Transport Properties of Thermoelectric Alloys

The improvement in the ZT of thermoelectric materials through doping is a result of simultaneously engineering their electronic and thermal transport properties. nih.govcapes.gov.br The figure of merit (ZT = S²σT/κ) depends on the Seebeck coefficient (S), electrical conductivity (σ), and thermal conductivity (κ). nih.gov

In the case of Na-doped, Si-added Tl₀.₀₂Pb₀.₉₈Te, the enhancement in ZT is a direct consequence of this dual engineering approach. nih.govcapes.gov.br The introduction of sodium atoms into the PbTe lattice increases the concentration of charge carriers (holes), which directly boosts the electrical conductivity (σ). nih.govcapes.gov.br This improvement in electrical properties leads to a higher power factor (S²σ). Concurrently, the modifications to the material's structure help to scatter phonons, which are the primary carriers of heat, thereby lowering the thermal conductivity (κ). nih.govcapes.gov.br The combined effect of an improved power factor and reduced thermal conductivity results in a substantially higher ZT value. nih.govcapes.gov.br

MaterialDopant(s)Peak ZTTemperature (K)Key Effect of Na Doping
Tl₀.₀₂Pb₀.₉₈TeSi nanoparticles + Na~1.7770Restores high electrical conductivity, improves power factor

Q & A

Q. What are the recommended methods for synthesizing sodium telluride in laboratory settings, and how can its purity be characterized?

this compound (Na₂Te) is typically synthesized via direct reaction of elemental tellurium with sodium in anhydrous ammonia under inert atmospheres to prevent oxidation . Due to its sensitivity to pH, maintaining high pH conditions (>12) during synthesis is critical to stabilize the Te²⁻ ion and avoid decomposition into hydrogen telluride (HTe⁻) or gaseous H₂Te . Post-synthesis, characterization should include X-ray crystallography to confirm its fluorite crystal structure , alongside elemental analysis (e.g., ICP-MS) and spectroscopic techniques (e.g., Raman) to verify purity and stoichiometry .

Q. What safety protocols are essential when handling this compound in experimental workflows?

Na₂Te is a strong reducing agent and reacts vigorously with moisture and oxygen. Safety measures include:

  • Use of gloveboxes or Schlenk lines for synthesis and handling under inert atmospheres .
  • Personal protective equipment (PPE): chemical-resistant gloves (e.g., nitrile), face shields, and lab coats to prevent skin/eye contact .
  • Immediate decontamination of spills using neutralizing agents (e.g., dilute hydrogen peroxide) and proper disposal protocols .
  • Respiratory protection (NIOSH-approved masks) if airborne particulates are generated during processing .

Q. How does this compound function as a reducing agent in redox reactions, and what experimental parameters influence its efficacy?

Na₂Te acts as a strong reductant (E° ≈ −1.1 V) due to the Te²⁻ ion’s high electron-donating capacity. Its reducing power is pH-dependent: under alkaline conditions, Te²⁻ remains stable, while acidic environments trigger decomposition, releasing H₂Te gas . Researchers should monitor reaction pH and use buffering agents (e.g., NaOH) to maintain optimal activity. Kinetic studies via cyclic voltammetry can quantify reduction potentials and reaction rates under varying conditions .

Advanced Research Questions

Q. What strategies are employed to integrate this compound into thermoelectric composites, and how do synthesis conditions affect material performance?

Na₂Te is incorporated into thermoelectric materials (e.g., Bi₂Te₃ composites) via solution-based methods, such as hydrothermal reduction of Na₂TeO₃ with bismuth nitrate . Key parameters include:

  • Precursor stoichiometry and reaction temperature to control nanoplate morphology.
  • Use of surfactants (e.g., PVP) to prevent aggregation and enhance electrical conductivity.
  • Post-synthetic annealing to optimize crystallinity and Seebeck coefficient. Performance discrepancies across studies often arise from variations in nanoparticle size distribution or impurity levels (e.g., oxide phases), necessitating TEM and XRD validation .

Q. How can researchers resolve contradictions in reported properties of this compound, such as its reducing efficiency or stability?

Discrepancies in Na₂Te properties may stem from:

  • Impurities : Trace oxygen or moisture during synthesis can form tellurium oxides, reducing effective Te²⁻ concentration. Purity must be confirmed via TGA and EDX .
  • Synthesis conditions : Differences in inert gas quality (e.g., argon vs. nitrogen) or reaction duration can alter crystallinity. Replicating experiments with strict atmospheric control and documenting protocols in detail (e.g., gas flow rates, drying times) is critical .
  • Analytical techniques : Variability in characterization methods (e.g., electrochemical vs. spectroscopic redox assessments) can lead to conflicting data. Cross-validation using multiple techniques is advised .

Q. What experimental designs are recommended for studying this compound’s stability under environmental stressors (e.g., humidity, temperature)?

To assess stability:

  • Humidity tests : Expose Na₂Te samples to controlled humidity chambers (e.g., 30–90% RH) and monitor mass loss (via TGA) and phase changes (via in situ XRD) over time .
  • Thermal analysis : Perform DSC to identify decomposition temperatures and correlate with atmospheric conditions (inert vs. air) .
  • Kinetic modeling : Use Arrhenius plots to predict degradation rates under storage conditions. Ensure reproducibility by trialing multiple batches and statistically analyzing variance .

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